2-fluoro-N-(4-methylbenzyl)benzamide
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Overview
Description
2-Fluoro-N-(4-methylbenzyl)benzamide is an organic compound with the molecular formula C15H14FNO. It is a derivative of benzamide, where a fluorine atom is substituted at the second position of the benzene ring, and a 4-methylbenzyl group is attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(4-methylbenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 4-methylbenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 4-methylbenzylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2-fluoro-N-(4-methylbenzyl)aniline.
Oxidation: 2-fluoro-N-(4-carboxybenzyl)benzamide.
Scientific Research Applications
2-Fluoro-N-(4-methylbenzyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in studying the interactions between small molecules and biological macromolecules, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-methylbenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
- 2-Fluoro-N-(4-methylphenyl)benzamide
- 4-Fluoro-N-(2-methylbenzyl)benzamide
- 2-Fluoro-5-methyl-N-[(4-methylphenyl)methyl]benzamide
Comparison:
- Structural Differences: The position of the fluorine atom and the substitution pattern on the benzyl group can significantly affect the compound’s properties.
- Unique Features: 2-Fluoro-N-(4-methylbenzyl)benzamide’s specific substitution pattern provides unique electronic and steric properties, making it distinct in its reactivity and applications .
Properties
IUPAC Name |
2-fluoro-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGKNKCLEJDUCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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